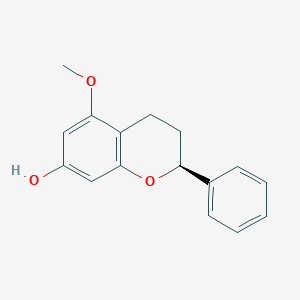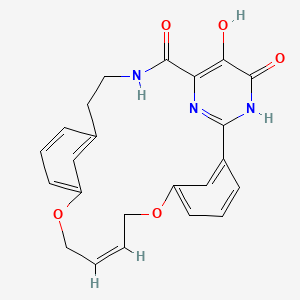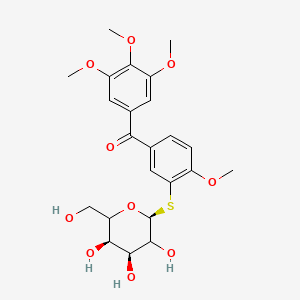
Delphinidin 3-diglucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delphinidin 3-diglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and flowers. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .
准备方法
Synthetic Routes and Reaction Conditions: Delphinidin 3-diglucoside can be synthesized through enzymatic glycosylation. One common method involves the use of UDP-glucose as a glycosyl donor and delphinidin 3-O-glucoside as a substrate, catalyzed by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase. The reaction typically occurs under mild conditions, such as pH 7.0 and a temperature of 30°C .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as berries and flowers. The extraction process includes steps like solvent extraction, purification using chromatography, and crystallization. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反应分析
Types of Reactions: Delphinidin 3-diglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents in neutral or slightly basic conditions.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol solvents.
Major Products: The major products formed from these reactions include various glycosylated derivatives and aglycones, which are important for further biochemical studies and applications .
科学研究应用
Delphinidin 3-diglucoside has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studies have shown its role in modulating cellular signaling pathways, making it a valuable compound in cell biology research.
Medicine: this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
作用机制
Delphinidin 3-diglucoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer Mechanism: this compound targets multiple signaling pathways, including the MAPK pathway and activator protein 1 (AP-1), to inhibit cancer cell growth and induce apoptosis.
相似化合物的比较
Delphinidin 3-diglucoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
- Delphinidin 3-glucoside
- Delphinidin 3-rutinoside
- Delphinidin 3-galactoside
- Delphinidin 3-sambubioside
- Delphinidin 3-arabinoside
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycosylation, which affects their bioavailability and specific biological activities .
属性
CAS 编号 |
59212-40-7 |
|---|---|
分子式 |
C27H31ClO17 |
分子量 |
663.0 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O17.ClH/c28-6-16-19(35)21(37)23(39)26(42-16)44-25-22(38)20(36)17(7-29)43-27(25)41-15-5-10-11(31)3-9(30)4-14(10)40-24(15)8-1-12(32)18(34)13(33)2-8;/h1-5,16-17,19-23,25-29,35-39H,6-7H2,(H4-,30,31,32,33,34);1H/t16-,17-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1 |
InChI 键 |
ZBBRSINDMOHREW-LAQQQXEUSA-N |
手性 SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] |
规范 SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


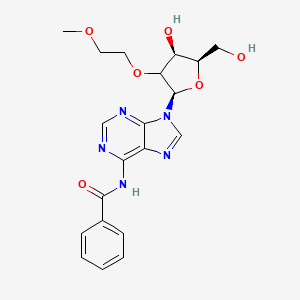

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)

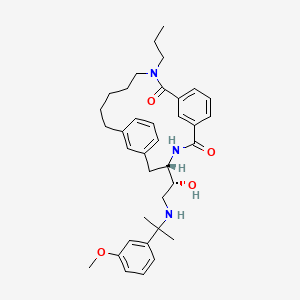


![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)

